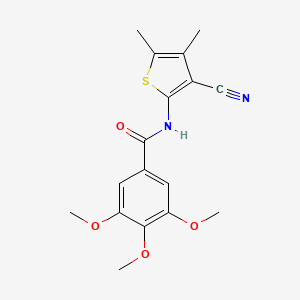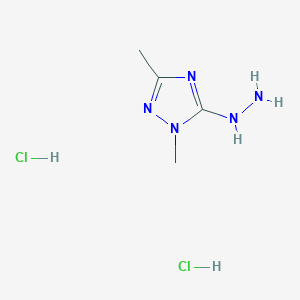![molecular formula C14H17NO4S2 B2682479 5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-35-8](/img/structure/B2682479.png)
5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The compound can be synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .
Molecular Structure Analysis
The molecular structure of the compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Monocyclic 1,4-Dihetero Seven-Membered Ring Compounds : A study by Kurita et al. (1985) explored the synthesis of monocyclic 1,4-dihetero seven-membered ring compounds using thermal valence bond isomerization of tricyclo[4.1.0.02,5]heptane systems, highlighting a method for creating complex heterocyclic structures that could be relevant to the synthesis or study of the specified compound (Kurita, Iwata, Sakai, & Tsuchiya, 1985).
New 7-Azabicyclo[2.2.1]heptane Derivatives : Marco-Contelles et al. (2009) reported on the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives, demonstrating a four-step synthetic sequence. This research is significant for understanding the structural and functional versatility of azabicycloheptane derivatives, which shares a structural motif with the specified compound (Marco-Contelles, Soriano, Gómez-Sánchez, Valderas, Álvarez-Pérez, & Samadi, 2009).
Characterization of N-Sulfonamides : Kasyan et al. (2007) focused on the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes. The study provides insights into the reactivity and potential applications of sulfonamide-functionalized bicyclic compounds, which are closely related to the compound (Kasyan, Tarabara, Kasyan, Okovytyy, Tokar, Shishkina, & Shishkin, 2007).
Future Directions
The future directions for the research and development of this compound could involve further exploration of its antioxidant, antimicrobial, and anti-inflammatory activities. Additionally, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory HL2 (2), HL3 (3) ligands and their (9 – 16) metal complexes on Vero cell lines using calorimetric assay which revealed that the complex (12) is lesser cytotoxic than the other tested compounds .
properties
IUPAC Name |
5-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S2/c16-21(17,15-8-11-6-10(15)9-20-11)12-2-3-13-14(7-12)19-5-1-4-18-13/h2-3,7,10-11H,1,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSOOJARPQSFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CC4CC3CS4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682399.png)

![2-[(15S)-10-(4-Methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2682404.png)

![4-(3,4-dimethoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2682407.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)




![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)
![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)